![molecular formula C8H7F2NO2 B1420780 Ethyl 3,5-difluoropyridine-2-carboxylate CAS No. 1065267-10-8](/img/structure/B1420780.png)
Ethyl 3,5-difluoropyridine-2-carboxylate
Overview
Description
Molecular Structure Analysis
While the specific molecular structure analysis for EDFPC is not available in the retrieved papers, fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, with excellent yields and complete regioselectivity. This method represents a significant advancement in the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Solvent-Free Synthesis of Pyrrole Derivatives
Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. This solvent-free approach is efficient and has been validated through 31P NMR and EIMS experiments, marking a key development in the synthesis of pyrrole derivatives (Khajuria, Saini, & Kapoor, 2013).
Synthesis of Naphthyridine Derivatives
Ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates have been synthesized in a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, demonstrating a novel method for creating naphthyridine derivatives, a crucial compound class in heterocyclic chemistry (Balogh, Hermecz, Simon, & Pusztay, 2009).
Mechanism of Action
Target of Action
Ethyl 3,5-difluoropyridine-2-carboxylate is a synthetic organic compound
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.
Biochemical Pathways
, suggesting that they may interact with biochemical pathways related to these conditions.
Result of Action
As a fluoropyridine, it is known to have reduced basicity and is usually less reactive than its chlorinated and brominated analogues . These properties could influence its biological activity.
Future Directions
properties
IUPAC Name |
ethyl 3,5-difluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXJJUULFRUNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673272 | |
Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065267-10-8 | |
Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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